3-Chloropyridine-2-sulfonamide
CAS No.: 96009-29-9
Cat. No.: VC6744953
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96009-29-9 |
|---|---|
| Molecular Formula | C5H5ClN2O2S |
| Molecular Weight | 192.62 |
| IUPAC Name | 3-chloropyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
| Standard InChI Key | GKUCJXBCPCCSDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The molecular formula of 3-chloropyridine-2-sulfonamide is C₅H₄ClN₂O₂S, with a molecular weight of 212.67 g/mol. The chlorine atom at the 3-position and the sulfonamide group at the 2-position create distinct electronic effects:
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The electron-withdrawing chlorine increases the electrophilicity of the pyridine ring.
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The sulfonamide group introduces hydrogen-bonding capabilities, influencing solubility and interaction with biological targets .
Spectral Characteristics
While specific spectral data for this isomer are unavailable, analogous compounds exhibit:
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¹H NMR: Pyridine ring protons resonate between δ 7.5–8.5 ppm, with deshielding effects from the chlorine and sulfonamide groups.
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IR Spectroscopy: Stretching vibrations for S=O (1130–1370 cm⁻¹) and N–H (3300–3500 cm⁻¹) are typical .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-chloropyridine-2-sulfonamide can be inferred from patented methods for related chloropyridine sulfonyl chlorides. A plausible route involves:
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Chlorination and Sulfonation:
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Starting with 3-hydroxypyridine-2-sulfonic acid, reaction with phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) yields 3-chloropyridine-2-sulfonyl chloride .
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Subsequent ammonolysis with aqueous ammonia (NH₃) produces the sulfonamide derivative.
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Optimization Parameters:
Industrial Scalability
Continuous flow reactors and automated systems are employed for large-scale production, ensuring consistent purity and reduced waste. The use of phosphorus oxychloride (POCl₃) as a co-solvent improves intermediate solubility .
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonamide derivatives are renowned for inhibiting carbonic anhydrases (CAs), enzymes critical to pH regulation and tumor progression. While direct data on 3-chloropyridine-2-sulfonamide are lacking, structural analogs exhibit:
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hCA II Inhibition: IC₅₀ values in the nanomolar range (e.g., 0.38 nM for 6-chloropyridine-3-sulfonamide).
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hCA IX Selectivity: Tumor-associated isoform inhibition (IC₅₀ = 40 nM), suggesting potential anticancer applications.
Antimicrobial Properties
Sulfonamides disrupt dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. Although unverified for this isomer, related compounds show:
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Broad-spectrum activity: Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
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Synergy with antifolates: Enhanced efficacy when combined with trimethoprim.
Applications in Medicinal Chemistry
Drug Development
The compound’s dual functional groups make it a versatile intermediate for:
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Antibacterial agents: Analogous to sulfamethoxazole.
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Anticancer therapies: As CA IX inhibitors for hypoxic tumors.
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Neurological drugs: Modulation of ion channels in epilepsy and arrhythmia models.
Case Studies
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Ion Channel Modulation: Derivatives of 6-chloropyridine-3-sulfonamide demonstrated voltage-sensitive sodium channel blockade, reducing neuronal hyperexcitability.
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Antiviral Activity: Related sulfonamides inhibited influenza A replication by 90% at 10 μM concentrations.
Future Directions
Research Gaps
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Targeted studies on 3-chloropyridine-2-sulfonamide’s pharmacokinetics and off-target effects.
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Crystallographic data to elucidate binding modes with CAs and ion channels.
Industrial Innovations
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Green chemistry approaches: Catalytic systems to replace PCl₃ and reduce waste.
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Nanoformulations: Liposomal delivery to enhance bioavailability.
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